REACTION_CXSMILES
|
[NH2:1][CH:2]1[CH2:7][CH2:6][C:5]([NH:9]C(=O)OC(C)(C)C)([CH3:8])[CH2:4][CH2:3]1.C(O)C.[ClH:20]>C(OCC)(=O)C>[ClH:20].[ClH:20].[CH3:8][C:5]1([NH2:9])[CH2:6][CH2:7][CH:2]([NH2:1])[CH2:3][CH2:4]1 |f:4.5.6|
|
Name
|
|
Quantity
|
3.73 g
|
Type
|
reactant
|
Smiles
|
NC1CCC(CC1)(C)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 20 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added under ice cooling
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.CC1(CCC(CC1)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |